molecular formula C9H7BrN2O B7946359 8-bromo-6-methyl-1H-quinazolin-4-one

8-bromo-6-methyl-1H-quinazolin-4-one

Cat. No.: B7946359
M. Wt: 239.07 g/mol
InChI Key: KEBPNLDDFILTLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Comparative Analysis of Quinazolinone Derivatives

Derivative Substituents Biological Relevance
Fumiquinazoline F Anthranilate-Trp-Ala tripeptide Antifungal
Idelalisib Purine-like modifications Anticancer
8-Bromo-6-methyl-1H... Bromo, methyl Synthetic intermediate

This structural analysis highlights the adaptability of the quinazolinone core for drug discovery, where substituent modifications tailor physicochemical and pharmacological properties.

Properties

IUPAC Name

8-bromo-6-methyl-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-5-2-6-8(7(10)3-5)11-4-12-9(6)13/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBPNLDDFILTLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C(=C1)Br)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Role of Solvent and Temperature

Ethanol and anisole are preferred solvents due to their ability to solubilize intermediates while minimizing side reactions. Elevated temperatures (80–150°C) accelerate cyclization but risk decomposition, necessitating careful monitoring.

Catalytic Enhancements

Copper catalysts improve reaction efficiency by facilitating imidoylative cross-coupling, though bromine’s electron-withdrawing nature may necessitate higher catalyst loadings.

Purification Techniques

Recrystallization from ethanol or chloroform ensures high purity, while column chromatography is reserved for complex mixtures .

Chemical Reactions Analysis

Types of Reactions: Compound “8-bromo-6-methyl-1H-quinazolin-4-one” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: Substitution reactions involve replacing one functional group with another.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution Reagents: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction produces reduced forms.

Scientific Research Applications

Medicinal Chemistry Applications

Quinazolinone derivatives, including 8-bromo-6-methyl-1H-quinazolin-4-one, have been extensively studied for their antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

A study highlighted that quinazolinone derivatives exhibit significant antibacterial activity against various pathogens, particularly gram-positive bacteria. The structure-activity relationship (SAR) indicated that substitutions on the phenyl ring significantly influenced antibacterial efficacy. For example, compounds with methoxy and methyl substitutions showed enhanced activity compared to other groups .

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative Bacteria
Compound AHighLow
Compound BModerateNone
This compoundHighLow

Anticancer Properties

Research has demonstrated that quinazolinone derivatives can act as potent inhibitors of the epidermal growth factor receptor (EGFR), which is overexpressed in many cancers. A specific derivative was identified as a strong EGFR kinase inhibitor with an IC50 value in the nanomolar range, indicating its potential as an anticancer agent .

Case Studies

  • Antibacterial Screening : A study conducted by Kumar et al. evaluated a series of quinazolinone derivatives, including this compound, against a panel of bacterial strains. The results indicated that this compound exhibited significant antibacterial properties, particularly against Staphylococcus aureus and Bacillus subtilis .
  • EGFR Inhibition : In a comprehensive study on quinazolinone derivatives as EGFR inhibitors, this compound was shown to inhibit EGFR autophosphorylation effectively. This property positions it as a promising candidate for further development in cancer therapy .
  • Dual PI3K/HDAC Inhibitors : A novel class of dual inhibitors combining PI3K and HDAC activities was developed using quinazolinone scaffolds. The incorporation of this compound into these compounds enhanced their potency against cancer cell lines .

Mechanism of Action

The mechanism of action of compound “8-bromo-6-methyl-1H-quinazolin-4-one” involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the context of its use and the specific targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 6 and 8

6-Bromo-4-methylquinazolin-8-ol (CAS: 2231399-83-8)
  • Structure : Differs by a hydroxyl group at position 8 and a methyl group at position 3.
  • Biological Relevance : Hydroxyl groups often improve binding to biological targets via hydrogen bonding, which may alter activity compared to the brominated analog .
7-Bromo-2-methylquinazolin-4(3H)-one (CAS: 403850-89-5)
  • Structure : Bromine at position 7 and methyl at position 2.
  • Properties : Similar molar mass (239.07 g/mol ) but distinct substitution pattern. The bromine at position 7 may sterically hinder interactions at the quinazoline core.
  • Synthetic Utility : Used as an intermediate in antimicrobial agents, highlighting the role of substitution patterns in bioactivity .
8-Bromo-4-hydroxyquinazoline (CAS: 77150-35-7)
  • Structure : Hydroxyl group at position 4 instead of a ketone, with bromine at position 6.
  • Properties : Higher density (1.805 g/cm³ ) and boiling point (382.4°C ) compared to the target compound, reflecting stronger intermolecular forces due to the hydroxyl group .

Halogen and Functional Group Modifications

6-Bromo-2-(difluoromethyl)-8-fluoroquinazolin-4(3H)-one (CAS: 1998452-54-2)
  • Structure : Difluoromethyl at position 2 and fluorine at position 7.
  • Properties : Molecular formula C₉H₄BrF₃N₂O ; the electronegative fluorine atoms increase metabolic stability and lipophilicity. Predicted pKa (-4.72 ) indicates strong acidity, influencing pharmacokinetics .
3-Benzyl-6-bromoquinazolin-4(3H)-one (CAS: 100954-32-3)
  • Structure : Benzyl group at position 3 and bromine at position 5.
  • Similarity score of 0.98 to the target compound suggests overlapping synthetic pathways .
6-Bromo-2-(4-fluorophenyl)-8-(phenylethynyl)-2,3-dihydroquinazolin-4(1H)-one (3b)
  • Structure : Phenylethynyl group at position 8 and fluorophenyl at position 2.
  • Activity: Exhibited notable biological activities in screening assays, with HRMS mass 421.0342. The ethynyl group may enhance π-π interactions in target proteins .
6-Bromo-3-(4-bromobenzyl)quinazolin-4(3H)-one (CAS: 302913-23-1)
  • Structure : Dual bromine atoms (positions 6 and benzyl).
  • Utility: The bromobenzyl group could serve as a radiolabeling site for imaging studies, demonstrating the versatility of brominated quinazolinones .

Comparative Data Table

Compound Name CAS Number Molecular Formula Substituents Molar Mass (g/mol) Key Properties Reference
8-Bromo-6-methyl-1H-quinazolin-4-one 215115-09-6 C₉H₇BrN₂O 6-CH₃, 8-Br 239.07 High lipophilicity
6-Bromo-4-methylquinazolin-8-ol 2231399-83-8 C₉H₇BrN₂O 4-CH₃, 8-OH 239.07 Enhanced solubility
7-Bromo-2-methylquinazolin-4(3H)-one 403850-89-5 C₉H₇BrN₂O 2-CH₃, 7-Br 239.07 Steric hindrance at position 7
8-Bromo-4-hydroxyquinazoline 77150-35-7 C₈H₅BrN₂O 4-OH, 8-Br 225.04 High boiling point (382.4°C)
6-Bromo-2-(difluoromethyl)-8-fluoroquinazolin-4(3H)-one 1998452-54-2 C₉H₄BrF₃N₂O 2-CF₂H, 8-F 293.04 Low pKa (-4.72), high metabolic stability

Key Findings and Implications

  • Substituent Position Matters : Bromine at position 8 (target compound) vs. position 7 (CAS 403850-89-5) alters steric and electronic profiles, impacting drug-receptor interactions .
  • Functional Groups Influence Bioactivity : Hydroxyl groups (e.g., CAS 2231399-83-8) enhance solubility but may reduce membrane permeability compared to bromine .
  • Halogen Diversity : Fluorine and chlorine substitutions (e.g., CAS 1998452-54-2) improve metabolic stability and binding affinity in therapeutic targets .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-bromo-6-methyl-1H-quinazolin-4-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclization of substituted benzoxazinones with nitrogen nucleophiles. For example, reacting 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one with hydrazine hydrate at 120–130°C for 3 hours yields 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one . Alternative routes involve refluxing 6-bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one with amino reagents (e.g., metformin, hydrazides) in glacial acetic acid for 3–4 hours, followed by ethanol recrystallization . Key factors affecting yield include reaction temperature, solvent choice (e.g., pyridine for cyclization ), and stoichiometric ratios of reagents.

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1705 cm⁻¹, C-Br at ~528 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms regiochemistry and substituent integration. For example, methyl groups appear as singlets at δ ~2.5 ppm in DMSO-d₆ .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peaks via HRMS) and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and stereochemistry. SHELX software is widely used for refinement, leveraging intensity data and twin detection algorithms for high-resolution structures .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be applied to functionalize this compound?

  • Methodological Answer : The bromine at position 8 serves as a reactive site for palladium-catalyzed cross-coupling. For example, reacting 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine with benzo[d][1,3]dioxol-5-ylboronic acid under microwave conditions (150°C, 1 hour) in the presence of Na₂CO₃ and Pd(PPh₃)₄ achieves regioselective aryl substitution . Optimize ligand choice (e.g., triphenylphosphine) and solvent (DMF) to suppress side reactions. Monitor progress via TLC (cyclohexane:ethyl acetate = 2:1) .

Q. How should researchers address contradictory data in synthetic yields or biological activity across studies?

  • Methodological Answer :

  • Synthetic Yield Discrepancies : Compare reaction parameters (e.g., hydrazine hydrate at 120°C vs. glacial acetic acid reflux ). Use Design of Experiments (DoE) to isolate variables (temperature, solvent polarity).
  • Biological Activity Variability : Standardize assays (e.g., MIC for antimicrobial activity or kinase inhibition IC₅₀ ). Validate results with positive controls (e.g., known kinase inhibitors) and statistical tools (e.g., ANOVA for replicate analysis).

Q. What strategies enhance the regioselectivity of substituent introduction on the quinazolinone core?

  • Methodological Answer :

  • Electrophilic Aromatic Substitution : Direct substituents to electron-rich positions using directing groups (e.g., amino at position 3 ).
  • Microwave-Assisted Synthesis : Accelerates reaction kinetics, reducing side-product formation. For example, microwave irradiation at 150°C for 1 hour improves coupling efficiency in Suzuki reactions .
  • Protecting Groups : Temporarily block reactive sites (e.g., Boc-protected amines) to prioritize functionalization at specific positions .

Q. What are best practices for refining crystal structures of this compound derivatives using SHELX?

  • Methodological Answer :

  • Data Collection : Use high-resolution (<1.0 Å) X-ray data. SHELXL refines anisotropic displacement parameters and detects twinning via Hooft statistics .
  • Validation Tools : Employ ORTEP-3 for thermal ellipsoid visualization and WinGX for symmetry checks .
  • Troubleshooting : For disordered bromine atoms, apply PART instructions or split occupancy models in SHELXL .

Biological and Pharmacological Focus

Q. How to design in vitro assays to evaluate the kinase inhibitory activity of this compound analogs?

  • Methodological Answer :

  • Kinase Profiling : Use recombinant kinases (e.g., CLK1/2/4) in ATP-binding assays with [γ-³²P]ATP. Measure inhibition via radioactive signal reduction .
  • Dose-Response Curves : Test compounds at 0.1–100 µM concentrations. Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism).
  • Selectivity Screening : Compare activity against off-target kinases (e.g., EGFR, CDK2) to assess specificity .

Q. What computational methods predict the binding affinity of this compound derivatives to target proteins?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP pockets. Validate with co-crystallized ligands (PDB: 4ZFN) .
  • MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond occupancy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.